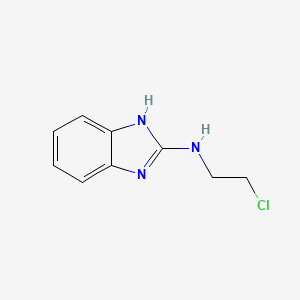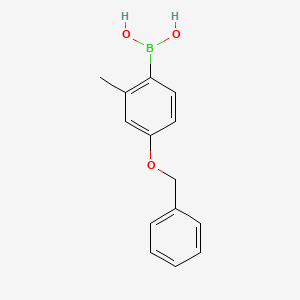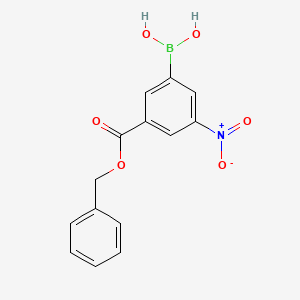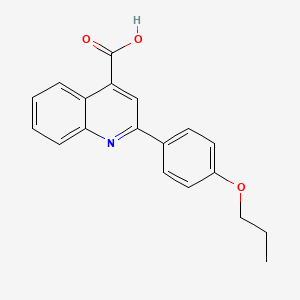
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
“2-(4-Propoxyphenyl)quinoline-4-carboxylic acid” is a derivative of quinoline-4-carboxylic acid . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reaction of 2-methoxy acrylates or acrylamides with N -arylbenzaldimines in acetonitrile under InCl 3 catalysis and microwave irradiation . Another method involves the Doebner Hydrogen-Transfer Reaction . A series of 2-Phenyl-quinoline-4-carboxylic acid derivatives were synthesized following an optimized synthetic route .
Molecular Structure Analysis
The structure of “2-(4-Propoxyphenyl)quinoline-4-carboxylic acid” is characterized by the presence of a 2-substituted phenylquinoline-4-carboxylic acid group . The structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-Propoxyphenyl)quinoline-4-carboxylic acid” include Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Aplicaciones Científicas De Investigación
Anticancer Activity
The 2-Phenylquinoline-4-Carboxylic Acid derivatives have been studied extensively in the development of anticancer drugs . They have been found to inhibit histone deacetylases (HDACs), enzymes that are responsible for the removal of acetyl groups from histone proteins . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation . Therefore, inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .
Antibacterial Activity
Some 2-Phenylquinoline-4-Carboxylic Acid derivatives have shown good antibacterial activity . For instance, compounds 5a4 and 5a7 showed significant inhibition against Staphylococcus aureus and Escherichia coli . The results of the MTT assay illustrated the low cytotoxicity of Compound 5a4 .
Anti-inflammatory Activity
The pharmacological applications of phenylquinoline-4-carboxylic acid derivatives also include anti-inflammatory activities . However, the specific mechanisms and applications in this field are still under investigation.
Antiviral Activity
Phenylquinoline-4-carboxylic acid derivatives have also been highlighted for their antiviral activities . Further research is needed to explore their potential as antiviral agents.
Alkaline Phosphatase Inhibitors
Quinoline-4-carboxylic acid has been studied as a highly potent scaffold for the development of alkaline phosphatase inhibitors . This could have potential applications in treating diseases related to the overactivity of alkaline phosphatase.
Uricosuric Agent
Cinchophen (2-phenyl quinoline-4-carboxylic acid) was first synthesized by Doebner and Giesecke in 1887 and was introduced into therapeutic application by Weintraub in 1911 as a uricosuric agent in the treatment of gout .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid are alkaline phosphatases . Alkaline phosphatases are a group of enzymes that are involved in the process of dephosphorylation, which is the removal of phosphate groups from molecules. They play a crucial role in a variety of biological functions, including bone mineralization and the regulation of cellular processes.
Mode of Action
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid interacts with its targets by acting as a potent inhibitor . It binds to the active site of the alkaline phosphatases, preventing them from carrying out their normal function of removing phosphate groups. This results in an accumulation of phosphorylated molecules, leading to changes in cellular processes.
Pharmacokinetics
It’s worth noting that compounds with higher lipophilicity, such as this one, generally display higher activity . This suggests that 2-(4-Propoxyphenyl)quinoline-4-carboxylic acid may have good bioavailability due to its lipophilic nature.
Propiedades
IUPAC Name |
2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-10,12H,2,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOKRHEEJKAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365589 | |
| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51842-69-4 | |
| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





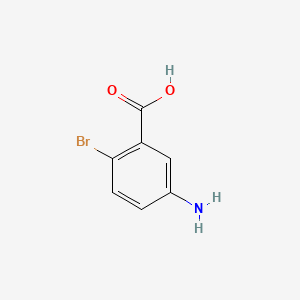
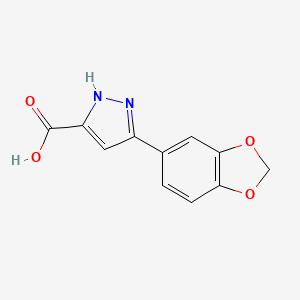
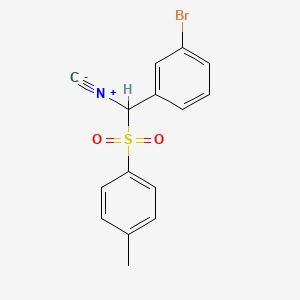
![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
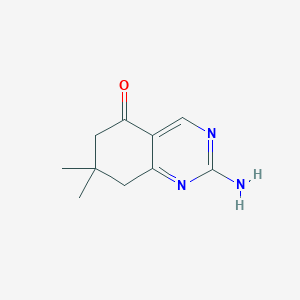
![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)
